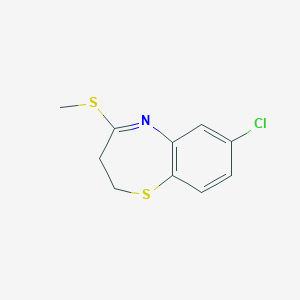

![molecular formula C14H10ClNO4S B2964395 Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate CAS No. 92161-65-4](/img/structure/B2964395.png)

Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate

カタログ番号 B2964395

CAS番号:

92161-65-4

分子量: 323.75

InChIキー: BLMSDYLLYNMPHJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

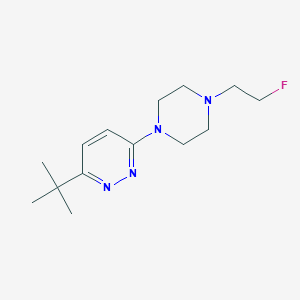

“Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate” is a chemical compound with the molecular formula C14H10ClNO4S . It has an average mass of 323.751 Da and a monoisotopic mass of 323.001892 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate” consists of a benzoate group attached to a methyl group and a thio group attached to a 4-chloro-2-nitrophenyl group . The exact 3D structure is not provided in the sources I found.Physical And Chemical Properties Analysis

“Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate” has a molecular weight of 323.75 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.科学的研究の応用

Intramolecular Sulphur(IV)-Oxygen Interaction

- Molecular Structure Analysis: Studies on molecules similar to Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate, such as Methyl 2-(methylthio)benzoate and Methyl 2-(2-nitrophenylthio)benzoate, have investigated intramolecular sulphur(IV)-oxygen interactions. These studies have examined planar, equatorial, and skew conformations influenced by steric and conjugative effects and sulphur(II)—oxygen interaction. The findings contribute to understanding the structural characteristics and reactivity of sulphur-containing compounds (Kucsman et al., 1984).

Corrosion Inhibition

- Protecting Metals: Research involving synthesized oxadiazole derivatives has explored their efficiency as corrosion inhibitors for mild steel in acidic environments. These studies highlight the potential of structurally similar compounds for industrial applications in protecting metals against corrosion (Kalia et al., 2020).

Polymer Chemistry

- Optical Storage and Polymer Behavior: Investigations into polymers related to Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate have studied the cooperative motion of polar side groups in amorphous polymers, indicating applications in reversible optical storage technologies. This research contributes to the development of materials with novel properties for data storage and other photonic applications (Meng et al., 1996).

Reaction Mechanisms

- Nucleophilic Substitution Reactions: The kinetics of reactions involving thiophenyl 4-nitrobenzoates have been explored, providing insight into the mechanisms of nucleophilic substitution. These studies are crucial for understanding the reactivity and designing synthesis pathways for similar sulphur-containing aromatic compounds (Koh et al., 1999).

特性

IUPAC Name |

methyl 2-(4-chloro-2-nitrophenyl)sulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4S/c1-20-14(17)10-4-2-3-5-12(10)21-13-7-6-9(15)8-11(13)16(18)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMSDYLLYNMPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a mixture of 5-chloro-2-nitrofluorobenzene (176 mg, 1 mmol) and methyl thiosalicylate (275 μL, 2 mmol) in DMF (5 mL) was added Cs2CO3 (652 mg, 2 mmol) and the resulting mixture was stirred at room temperature for 2 h. The mixture was diluted with CH2Cl2, washed with water, dried (Na2SO4), concentrated and flash chromatographed (SiO2, heptane:toluene, 1:10-1:4) to give 300 mg (92%) of the title compound (189JO09). 1H NMR (CDCl3) δ 8.15 (d, 1H J=2.4 Hz), 7.94 (m, 1H), 7.53-7.46 (m, 3H), 7.34 (dd, 1H, 2.4, 8.6 Hz), 6.95 (d, 1H, J=8.8 Hz), 3.82 (s, 3H).

Yield

92%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)

![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)

![6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2964334.png)

![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)